![molecular formula C11H12N2O4S B089521 Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl- CAS No. 118-07-0](/img/structure/B89521.png)
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-
Description
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-, also known as 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methylbenzenesulfonic acid or 3-methyl-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid, is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 167-169°C and a molecular weight of 312.3 g/mol. It is soluble in water, ethanol, and methanol.
Scientific Research Applications
Anticancer Potential
Compounds containing the pyrazole moiety, such as our subject compound, have been studied for their anticancer properties. The pyrazole ring is a common feature in various anticancer agents due to its ability to interact with different biological targets. For instance, thiazolyl-pyrazole derivatives have shown promising activity against liver carcinoma cell lines, suggesting that similar structures could be explored for their therapeutic potential .
Antimicrobial Activity
The pyrazole ring is also present in many compounds with antimicrobial properties. Derivatives of pyrazole have been synthesized and tested for their effectiveness against a range of microbial pathogens. This includes potential applications in combating antibiotic-resistant strains, which is a growing concern in public health .
Anti-inflammatory Uses
Pyrazole derivatives are known to exhibit anti-inflammatory effects, which can be beneficial in the treatment of chronic inflammatory diseases. The mechanism often involves the modulation of cytokine production or the inhibition of enzymes involved in the inflammatory process .
Antidiabetic Effects
Some pyrazole derivatives have been identified to possess antidiabetic activities. These compounds can act through various mechanisms, such as enhancing insulin sensitivity or modulating glucose metabolism, which can be a basis for developing new antidiabetic drugs .
Antiviral Applications
The structural motif of pyrazole is found in several antiviral compounds. These molecules can interfere with viral replication or assembly, offering a pathway for the development of new treatments for viral infections .
Antioxidant Properties
Pyrazole-containing compounds have demonstrated antioxidant potential, which is crucial in protecting cells from oxidative stress. This property can be harnessed in the development of treatments for diseases where oxidative damage is a contributing factor .
Antihelmintic Activity
The pyrazole core is also present in compounds with antihelmintic activity, which are used to treat parasitic worm infections. By exploring the activity of our subject compound, new antihelmintic drugs could be developed .
Therapeutic Research in Thrombocytopenia
Although not directly related to the compound , it’s worth noting that pyrazole derivatives have been used in the treatment of thrombocytopenia, a condition characterized by low platelet counts. Eltrombopag, for example, is a drug used to increase platelet production in patients with chronic immune thrombocytopenia .
properties
IUPAC Name |
3-methyl-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-7-5-9(18(15,16)17)3-4-10(7)13-11(14)6-8(2)12-13/h3-5H,6H2,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPUJTAMBSRTEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=C(C=C2)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059467 | |
Record name | Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl- | |
CAS RN |
118-07-0 | |
Record name | 1-(2-Methyl-4-sulfophenyl)-3-methyl-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EINECS 204-232-5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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